REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].CC([N-]C(C)C)C.[C:24](=O)([O:27]C)[O:25][CH3:26]>CCOCC>[CH2:1]([N:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]([C:24]([O:25][CH3:26])=[O:27])[C:9]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
9.84 mL
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Type
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reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
1.658 mL
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Type
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reactant
|
Smiles
|
C(OC)(OC)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirred overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
The mixture was quenched with 1N HCl
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Type
|
EXTRACTION
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Details
|
extracted twice with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by gradient elution on silica gel (0 to 60% EtOAc in Hex)
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Type
|
CUSTOM
|
Details
|
to yield
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Type
|
ADDITION
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Details
|
a 1:1 mixture of 1-3
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CCCC1)C(=O)OC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |